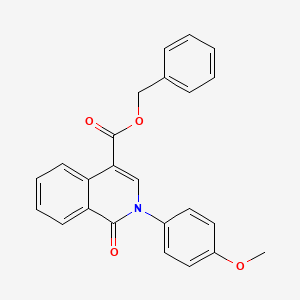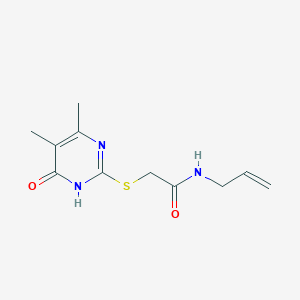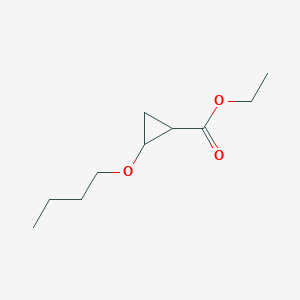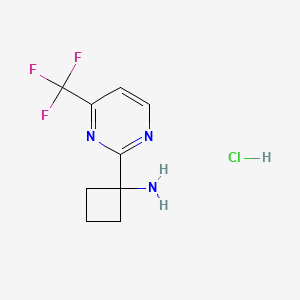
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It contains a quinazoline backbone, which is a type of heterocyclic compound. The molecule also has a carboxamide group (-CONH2), a thioxo group (=S), and a fluoro-methylphenyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline ring, a common feature in many pharmaceutical compounds. The fluoro-methylphenyl group would likely contribute to the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .Chemical Reactions Analysis
As for the chemical reactions involving this compound, it would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluoro-methylphenyl group could increase its lipophilicity, while the carboxamide group could participate in hydrogen bonding .Applications De Recherche Scientifique
Antimicrobial Studies
Synthesis and Antimicrobial Properties : This compound, through its structural analogs, has been investigated for antimicrobial properties. For example, derivatives like 4-thiazolidinones, incorporating fluoroquinolone frameworks, have shown significant antifungal and antibacterial activities. These studies highlight the compound's potential in developing new antimicrobial agents (Patel & Patel, 2010; Desai, Dodiya, & Shihora, 2011).
Antibacterial Activities : The structural modifications of quinolone compounds, closely related to the chemical structure , have been extensively studied for their enhanced antibacterial activities. Research indicates the importance of substituents in improving efficacy against Gram-positive and Gram-negative bacteria (Cooper, Klock, Chu, & Fernandes, 1990).
Antitumor Activity
- Cancer Cell Line Inhibition : Compounds with a similar structural framework have been synthesized and shown to inhibit the proliferation of various cancer cell lines. This suggests potential applications in cancer therapy, highlighting the importance of such compounds in medicinal chemistry research (Hao et al., 2017).
Enzyme Inhibition and Molecular Imaging
Enzyme Inhibition Studies : Studies have synthesized and evaluated compounds for enzyme inhibition, which is crucial for understanding drug interactions and therapeutic potentials. For example, the use of carbon-11 labeling to explore potential radioligands for visualizing peripheral benzodiazepine receptors (Matarrese et al., 2001).
In Vitro Evaluation as NK-3 Receptor Ligands : The synthesis of dihalo-2-phenylquinoline-4-carboxamides for evaluation as NK-3 receptor ligands indicates the compound's role in developing imaging studies for medical applications (Bennacef et al., 2004).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3-fluoro-4-methylbenzaldehyde with 3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one, followed by the addition of an amine group and a carboxamide group.", "Starting Materials": [ "3-fluoro-4-methylbenzaldehyde", "3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one", "ammonia", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 3-fluoro-4-methylbenzaldehyde with 3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-4-one in the presence of triethylamine and N,N-dimethylformamide to form N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde.", "Step 2: Reduction of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbaldehyde with ammonia in the presence of acetic anhydride to form N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 3: Purification of N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide by recrystallization from ethyl acetate and washing with sodium bicarbonate solution and water." ] } | |
Numéro CAS |
362500-93-4 |
Formule moléculaire |
C21H22FN3O2S |
Poids moléculaire |
399.48 |
Nom IUPAC |
N-(3-fluoro-4-methylphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22FN3O2S/c1-3-4-5-10-25-20(27)16-9-7-14(11-18(16)24-21(25)28)19(26)23-15-8-6-13(2)17(22)12-15/h6-9,11-12H,3-5,10H2,1-2H3,(H,23,26)(H,24,28) |
Clé InChI |
ITXLGOKYBFDPIF-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)F)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(2-Aminoethyl)pyrazol-4-yl]benzaldehyde;dihydrochloride](/img/structure/B2676165.png)


![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)

![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)
![1H-Benzimidazole-6-carboxylic acid, 2-[1-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-, methyl ester](/img/structure/B2676175.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2676176.png)


![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-ethylbenzyl)thiophene-2-carboxamide](/img/structure/B2676182.png)
![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)